molecular formula C19H28N2O7 B586263 Roxatidine-d10 Hemioxalate CAS No. 1794756-35-6

Roxatidine-d10 Hemioxalate

Cat. No.: B586263
CAS No.: 1794756-35-6
M. Wt: 406.501
InChI Key: SRDQKICJPUSODU-WPDGUVEOSA-N
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Description

Roxatidine-d10 Hemioxalate is a deuterated form of Roxatidine, a histamine H2 receptor antagonist. This compound is primarily used as an internal standard for the quantification of Roxatidine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling enhances the accuracy and precision of analytical measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Roxatidine-d10 Hemioxalate involves the incorporation of deuterium atoms into the Roxatidine molecule. The general synthetic route includes:

    Reductive Amination: Piperidine reacts with 3-hydroxybenzaldehyde to form 3-(1-piperidinylmethyl)phenol.

    Williamson Ether Synthesis: This intermediate undergoes etherification with N-(3-bromopropyl)phthalimide to yield the corresponding ether.

    Deprotection: The phthalimide group is removed using hydrazine to obtain (3-(1-piperidinylmethyl)phenoxy)propylamine.

    Amidation: This amine reacts with glycolic acid to form the amide.

    Acetylation: The final step involves acetylation with acetic anhydride to yield Roxatidine acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical for achieving the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Roxatidine-d10 Hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the parent amine .

Scientific Research Applications

Roxatidine-d10 Hemioxalate has diverse applications in scientific research:

Mechanism of Action

Roxatidine-d10 Hemioxalate acts as a histamine H2 receptor antagonist. It competitively inhibits histamine at the H2 receptors on parietal cells in the stomach, thereby reducing gastric acid secretion. This action is dose-dependent and helps in treating conditions like gastric ulcers and gastroesophageal reflux disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Roxatidine-d10 Hemioxalate is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research and industrial settings where accurate measurements are crucial .

Properties

CAS No.

1794756-35-6

Molecular Formula

C19H28N2O7

Molecular Weight

406.501

IUPAC Name

N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid

InChI

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2;

InChI Key

SRDQKICJPUSODU-WPDGUVEOSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O

Synonyms

2-Hydroxy-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Ethanedioate; 

Origin of Product

United States

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